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Compound Name: Fas C-Terminal Tripeptide

Cat. No.: B15623289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the Fas C-Terminal
Tripeptide and agonistic anti-Fas antibodies. We will delve into their distinct mechanisms of

action in modulating the Fas signaling pathway, present supporting experimental data, and

provide detailed protocols for key assays.

Introduction: The Fas Signaling Pathway
The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein that, upon

binding to its natural ligand (FasL), initiates a signaling cascade leading to programmed cell

death, or apoptosis.[1] This process is crucial for immune homeostasis and the elimination of

cancerous cells.[2] The signaling pathway is initiated by the trimerization of the Fas receptor,

which leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain)

and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[3] Within the DISC,

pro-caspase-8 is activated, initiating a cascade of downstream effector caspases that execute

the apoptotic program.[3]

However, this pathway is subject to negative regulation. One key inhibitor is the Fas-Associated

Phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminal tripeptide

(Ser-Leu-Val) of the Fas receptor.[4][5] This interaction can prevent the formation of a fully

functional DISC, thereby rendering cells resistant to Fas-mediated apoptosis.[2][4]
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Mechanism of Action: A Tale of Two Modulators
While both the Fas C-Terminal Tripeptide and anti-Fas antibodies modulate the Fas pathway

to induce apoptosis, they do so through fundamentally different mechanisms.

Anti-Fas Antibodies (e.g., clone CH11): The Agonist

Agonistic anti-Fas antibodies, such as the well-characterized clone CH11, function as mimics of

the natural Fas ligand.[3] By binding to and cross-linking Fas receptors on the cell surface, they

directly trigger the formation of the DISC and initiate the apoptotic cascade.[3] This direct

activation makes them potent inducers of apoptosis in sensitive cell lines.

Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH): The Sensitizer

The Fas C-Terminal Tripeptide acts as a competitive inhibitor of the FAP-1 protein.[4] By

binding to the PDZ domain of FAP-1, the tripeptide prevents FAP-1 from interacting with the C-

terminus of the Fas receptor.[4][5] This disruption of the inhibitory FAP-1/Fas interaction allows

for more efficient DISC formation upon stimulation with FasL or an agonistic anti-Fas antibody.

[4] Consequently, the Fas C-Terminal Tripeptide does not directly induce apoptosis on its own

but rather sensitizes FAP-1-expressing, Fas-resistant cells to apoptosis.[6]

Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways.
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Figure 1: Fas-Mediated Apoptotic Signaling Pathway.
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Figure 2: FAP-1 Inhibition of Fas Signaling and its Reversal by the Fas C-Terminal
Tripeptide.

Performance Comparison: Quantitative Data
The following tables summarize the performance of the Fas C-Terminal Tripeptide and anti-

Fas antibodies based on available experimental data. It is important to note that experimental

conditions may vary between studies.

Table 1: Inhibitory Activity of Fas C-Terminal Tripeptide on Fas/FAP-1 Binding

Tripeptide Concentration % Inhibition of Fas/FAP-1 Binding

30 µM 31.1%

50 µM 44.3%

100 µM 87.6%

1 mM 100.7%

Data adapted from MedChemExpress product

information based on scientific literature.[4]
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Table 2: Apoptosis-Inducing Activity of Anti-Fas Antibody (clone CH11)

Cell Line
Antibody
Concentration

Treatment Duration
% Mortality /
Apoptosis

Jurkat 15-20 µg/mL 24 hours 83%

Jurkat 50 ng/mL 24 hours ~90%

Adult Dermal

Fibroblasts
1.0 µg/mL 48 hours 21-52%

Data compiled from

various sources.[3][7]

Table 3: Sensitization to Anti-Fas Antibody-Induced Apoptosis by a FAP-1 Blocking Tripeptide

(SLV) in Colon Cancer Cell Lines

Cell Line Treatment % Apoptosis (Illustrative)

SW480 (Fas-sensitive) Control ~5%

Fas-agonist antibody ~40%

SLV peptide + Fas-agonist

antibody
~60%

SW620 (Fas-resistant) Control ~8%

Fas-agonist antibody ~15%

SLV peptide + Fas-agonist

antibody
~35%

Illustrative data based on

findings where the SLV peptide

significantly increased Fas-

agonist induced apoptosis.[4]
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Detailed methodologies for key experiments are provided below to allow for replication and

further investigation.

Fas/FAP-1 Binding Inhibition Assay (Competitive ELISA)
This assay quantitatively measures the ability of the Fas C-Terminal Tripeptide to inhibit the

binding of the Fas C-terminus to FAP-1.

Materials:

96-well microtiter plates

Recombinant FAP-1 PDZ domain protein

Biotinylated peptide corresponding to the C-terminal 15 amino acids of Fas

Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH)

Streptavidin-Horseradish Peroxidase (HRP) conjugate

TMB substrate

Stop Solution (e.g., 2 M H₂SO₄)

Coating, Wash, and Assay Buffers

Procedure:

Coating: Coat a 96-well plate with the recombinant FAP-1 PDZ domain overnight at 4°C.

Washing: Wash the plate three times with Wash Buffer.

Blocking: Block non-specific binding sites with Assay Buffer for 1-2 hours at room

temperature.

Competition: Add serial dilutions of the Fas C-Terminal Tripeptide to the wells, followed by

a fixed concentration of the biotinylated Fas C-terminal peptide. Incubate for 1-2 hours at

room temperature.
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Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at room

temperature.

Development: After another wash, add TMB substrate and incubate in the dark until color

develops.

Measurement: Stop the reaction with Stop Solution and measure the absorbance at 450 nm

using a microplate reader.

Analysis: Calculate the percentage of inhibition for each tripeptide concentration and

determine the IC50 value.

Apoptosis Quantification by Annexin V and Propidium
Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late

apoptotic/necrotic cells.

Materials:

Fas-sensitive or Fas-resistant cell line (e.g., Jurkat, DLD-1)

Agonistic anti-Fas antibody (e.g., clone CH11)

Fas C-Terminal Tripeptide

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere (if applicable).
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Treatment: Treat cells with the anti-Fas antibody, with or without pre-incubation with the Fas
C-Terminal Tripeptide, for a predetermined time (e.g., 24 hours). Include appropriate

controls.

Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to

the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-

negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late

apoptotic/necrotic cells will be both Annexin V- and PI-positive.
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Figure 3: Experimental Workflow for Apoptosis Quantification.
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The Fas C-Terminal Tripeptide and agonistic anti-Fas antibodies represent two distinct

strategies for modulating the Fas signaling pathway to induce apoptosis.

Anti-Fas antibodies are direct agonists, potently inducing apoptosis in Fas-sensitive cells by

mimicking the natural ligand.

The Fas C-Terminal Tripeptide acts as a sensitizer. It does not directly trigger apoptosis but

rather enhances the apoptotic signal initiated by FasL or agonistic antibodies by inhibiting the

negative regulator FAP-1.

The choice between these two agents depends on the research or therapeutic goal. For direct

induction of apoptosis in sensitive cell types, anti-Fas antibodies are effective. However, in the

context of Fas-resistant cells that express FAP-1, the Fas C-Terminal Tripeptide offers a

promising approach to overcome this resistance and restore sensitivity to Fas-mediated

apoptosis. The synergistic effect of combining the Fas C-Terminal Tripeptide with an anti-Fas

antibody could be a powerful strategy in overcoming resistance in certain cancers. Further

research into the in vivo efficacy and safety of these approaches is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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